tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O3. It is a piperidine derivative that features an azetidine ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with azetidin-3-ol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(azetidin-3-yloxy)ethyl)piperidine-1-carboxylate is unique due to its specific structure, which includes both a piperidine and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications[3][3].
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 4-[2-(azetidin-3-yloxy)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-7-4-12(5-8-17)6-9-19-13-10-16-11-13/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
ZMBIETRAESCASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC2CNC2 |
Origin of Product |
United States |
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